molecular formula C17H17NO3 B12286926 3-Methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one

3-Methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B12286926
M. Wt: 283.32 g/mol
InChI Key: KGQQRQORZPLRDN-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-phenylmethoxybenzaldehyde with 3-methyl-2-oxazolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone compounds.

Scientific Research Applications

3-Methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole
  • 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole

Uniqueness

3-Methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-methyl-5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H17NO3/c1-18-11-16(21-17(18)19)14-7-9-15(10-8-14)20-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3

InChI Key

KGQQRQORZPLRDN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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